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molecular formula C17H18O3 B8522403 2-(4-Cyclohexylmethoxy-phenyl)-propionic acid, methyl ester

2-(4-Cyclohexylmethoxy-phenyl)-propionic acid, methyl ester

Cat. No. B8522403
M. Wt: 270.32 g/mol
InChI Key: NYJKRTRWIXNPDP-UHFFFAOYSA-N
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Patent
US06376665B1

Procedure details

To a solution of methyl (R/S)-α-methyl-4-benzyloxyphenylacetate 45a (2.7 g, 10 mmol) in MeOH (25 mL) was added 1 N LiOH (15 mL). The mixture was stirred for 2 hour and concentrated. EtOAc was added followed by 1 N HCl (10 mL). The organic layer was separated and washed with brine, dried (MgSO4), and concentrated to afford the carboxylic acid (2.3 g, 90%) as a solid. MS (CI—NH3): (M+H+NH3)+=274.
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:7]1[CH:12]=[CH:11][C:10]([O:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:9][CH:8]=1)[C:3]([O:5]C)=[O:4].[Li+].[OH-]>CO>[CH3:1][CH:2]([C:7]1[CH:12]=[CH:11][C:10]([O:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:9][CH:8]=1)[C:3]([OH:5])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
CC(C(=O)OC)C1=CC=C(C=C1)OCC1=CC=CC=C1
Name
Quantity
15 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
EtOAc was added
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C(=O)O)C1=CC=C(C=C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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